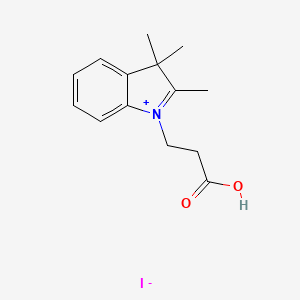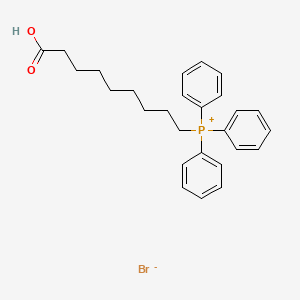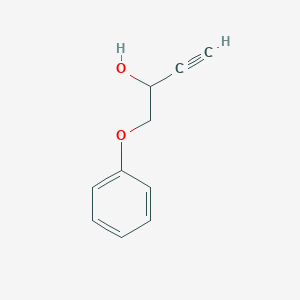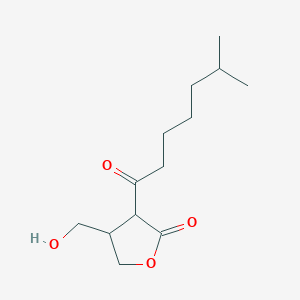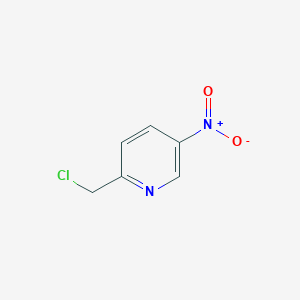
2-(Chloromethyl)-5-nitropyridine
Übersicht
Beschreibung
2-(Chloromethyl)-5-nitropyridine , also known by its chemical formula C₆H₄ClNO₂ , is a heterocyclic organic compound. It belongs to the pyridine family and contains both chlorine and nitro functional groups. The compound’s structure consists of a pyridine ring with a chloromethyl group (CH₂Cl) attached at position 2 and a nitro group (NO₂) at position 5.
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-5-nitropyridine involves several methods, including chlorination of 2-methyl-5-nitropyridine or nitration of 2-chloromethylpyridine. These reactions can be carried out under controlled conditions to yield the desired product. Researchers have explored various synthetic routes to optimize yield and purity.
Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)-5-nitropyridine is crucial for understanding its properties and reactivity. The compound’s planar pyridine ring, chloromethyl group, and nitro group contribute to its overall shape and electronic properties. Analyzing bond angles, bond lengths, and molecular symmetry provides insights into its behavior.
Chemical Reactions Analysis
2-(Chloromethyl)-5-nitropyridine participates in various chemical reactions:
- Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions with amines or other nucleophiles.
- Reduction : The nitro group can be reduced to an amino group, yielding 2-(aminomethyl)-5-nitropyridine.
- Functional Group Transformations : Researchers have explored derivatization strategies to modify the compound’s functional groups.
Physical And Chemical Properties Analysis
- Melting Point : 2-(Chloromethyl)-5-nitropyridine typically melts around 100-110°C .
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.
- Stability : The compound is sensitive to light and moisture, and its stability should be considered during storage and handling.
Wissenschaftliche Forschungsanwendungen
1. Crystal Engineering and Noncentrosymmetric Structures
2-(Chloromethyl)-5-nitropyridine has been utilized in the design of noncentrosymmetric crystals, particularly involving chromophores like 2-amino-5-nitropyridinium. These structures are characterized by their herringbone motifs, which are influenced by the molecular entities involved and the presence of bulky groups. Such noncentrosymmetric structures find applications in areas like material science and crystallography (Y. L. Fur et al., 1996).
2. Nucleophilic Substitution Reactions
This compound is significant in substitution reactions, particularly in the replacement of the sulfonate group by various nucleophiles. Through these reactions, diverse pyridine derivatives have been synthesized, contributing to the field of organic chemistry and the development of novel compounds (J. Bakke & I. Sletvold, 2003).
3. Reaction Mechanism Studies
The reaction of 2-(Chloromethyl)-5-nitropyridine with hydroxide ions has been a subject of study, contributing to the understanding of reaction mechanisms like the SN(ANRORC) mechanism. Such studies are crucial in theoretical chemistry for understanding molecular interactions and reaction pathways (L. W. Haynes & V. Pett, 2007).
4. Kinetics of Reactions
The kinetics of reactions involving 2-(Chloromethyl)-5-nitropyridine, like those with piperidine and morpholine, have been examined. These studies are essential in physical organic chemistry for understanding the speed and conditions of chemical reactions (Ezzat A. Hamed, 1997).
5. Molecular Structure and Vibrational Analyses
Investigations into the molecular structure, vibrational wavenumbers, and electronic properties of derivatives of 2-(Chloromethyl)-5-nitropyridine have been carried out. These studies contribute to fields like spectroscopy and molecular physics, aiding in the understanding of molecular behavior and properties (G. Velraj et al., 2015).
Safety And Hazards
- Toxicity : 2-(Chloromethyl)-5-nitropyridine is toxic if ingested, inhaled, or absorbed through the skin. Proper protective measures are necessary.
- Hazardous Reactions : Avoid contact with strong bases or reducing agents, as it may lead to hazardous reactions.
- Environmental Impact : Disposal should follow local regulations to prevent environmental contamination.
Zukünftige Richtungen
Future research could focus on:
- Biological Activity : Investigate its potential as a drug candidate.
- Derivatives : Synthesize and study derivatives for improved properties.
- Computational Modeling : Use computational methods to predict its behavior and interactions.
Eigenschaften
IUPAC Name |
2-(chloromethyl)-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-3-5-1-2-6(4-8-5)9(10)11/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXLNXXMMVOIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301397 | |
| Record name | 2-(Chloromethyl)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-nitropyridine | |
CAS RN |
887588-15-0 | |
| Record name | 2-(Chloromethyl)-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887588-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol](/img/structure/B3058204.png)
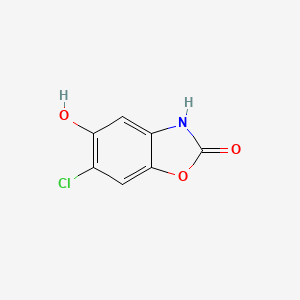
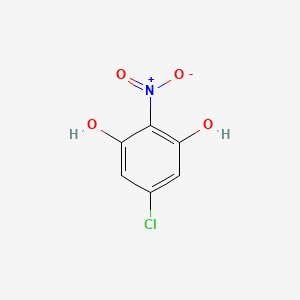
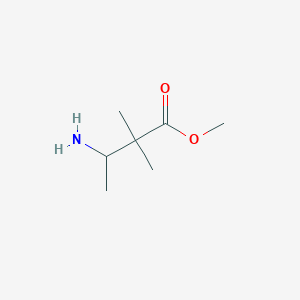
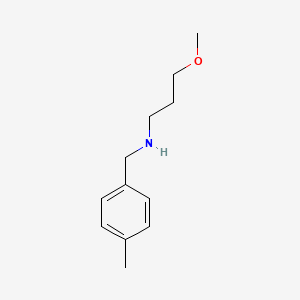
![3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine](/img/structure/B3058214.png)
![3-methoxy-N-[(3-methoxyphenyl)methyl]propan-1-amine](/img/structure/B3058216.png)
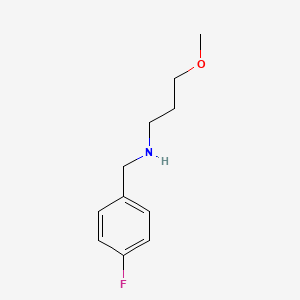
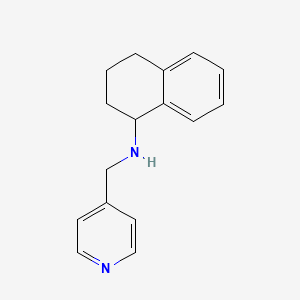
![3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3058219.png)
